Diethyl 2,2'-(adipoylbis(azanediyl))bis(4-phenylthiophene-3-carboxylate)
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Overview
Description
ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4-PHENYLTHIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound characterized by its unique thiophene-based structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4-PHENYLTHIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of various functional groups through reactions such as esterification, amidation, and carbamoylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4-PHENYLTHIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4-PHENYLTHIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups, which may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4-PHENYLTHIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4,5-DIMETHYLTHIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: A similar compound with additional methyl groups, which may alter its chemical and biological properties.
3-ETHOXYCARBONYL-1,4-BENZODIOXIN-2-CARBOXYLIC ACID: Another compound with an ethoxycarbonyl group, used in different applications.
Uniqueness
ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4-PHENYLTHIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific thiophene-based structure and the presence of multiple functional groups. This combination provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C32H32N2O6S2 |
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Molecular Weight |
604.7 g/mol |
IUPAC Name |
ethyl 2-[[6-[(3-ethoxycarbonyl-4-phenylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C32H32N2O6S2/c1-3-39-31(37)27-23(21-13-7-5-8-14-21)19-41-29(27)33-25(35)17-11-12-18-26(36)34-30-28(32(38)40-4-2)24(20-42-30)22-15-9-6-10-16-22/h5-10,13-16,19-20H,3-4,11-12,17-18H2,1-2H3,(H,33,35)(H,34,36) |
InChI Key |
PKWUZWHKEXWDGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCCCC(=O)NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)OCC |
Origin of Product |
United States |
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